![molecular formula C18H15ClF3N3O2 B2665956 4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380177-36-4](/img/structure/B2665956.png)
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as CTAP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in biomedical research.
作用機序
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and blocks the binding of endogenous opioids such as enkephalins and endorphins. This leads to a decrease in the activity of the mu-opioid receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the analgesic effects of opioids, suggesting that it can be used to reverse opioid-induced analgesia. This compound has also been shown to reduce the rewarding effects of opioids, indicating that it can be used to treat opioid addiction. Additionally, this compound has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
実験室実験の利点と制限
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several advantages for lab experiments. It is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the specific role of this receptor in various physiological and pathological processes. This compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, this compound has some limitations, including its relatively low potency and selectivity compared to other mu-opioid receptor antagonists. Additionally, this compound has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of more potent and selective mu-opioid receptor antagonists that can be used to study the specific role of this receptor in various physiological and pathological processes. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of tolerance and dependence to opioids, as well as the potential use of mu-opioid receptor antagonists such as this compound in the treatment of opioid addiction. Additionally, there is a need for further research on the off-target effects of this compound and other mu-opioid receptor antagonists, as well as their potential impact on experimental results.
合成法
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized using various methods, including the reaction of 2-(2-chlorophenyl)acetic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of thionyl chloride and then reacting the resulting intermediate with piperazine. Another method involves the reaction of 2-(2-chlorophenyl)acetic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of oxalyl chloride and then reacting the resulting intermediate with piperazine.
科学的研究の応用
4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively used in biomedical research, particularly in the study of opioid receptors. It is a selective antagonist of the mu-opioid receptor, which is involved in pain modulation, reward, and addiction. This compound has been used to investigate the role of the mu-opioid receptor in various physiological and pathological processes, including pain, addiction, and depression.
特性
IUPAC Name |
4-[2-(2-chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2/c19-14-4-2-1-3-12(14)9-16(26)24-7-8-25(17(27)11-24)13-5-6-23-15(10-13)18(20,21)22/h1-6,10H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYZENDCOBETIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CC=C2Cl)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2665875.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2665876.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)
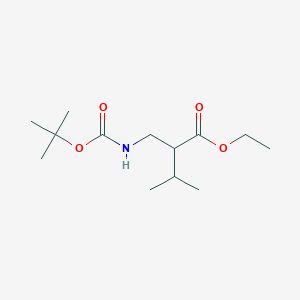
![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)
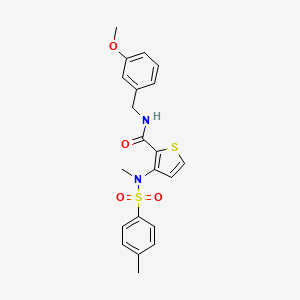
![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)
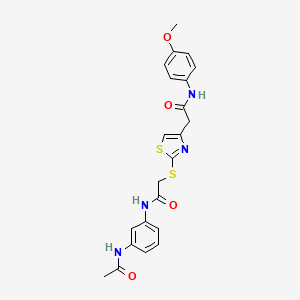

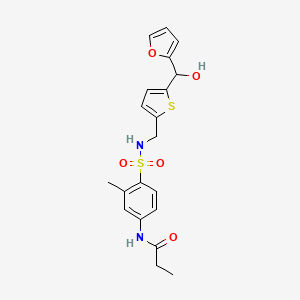
![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)
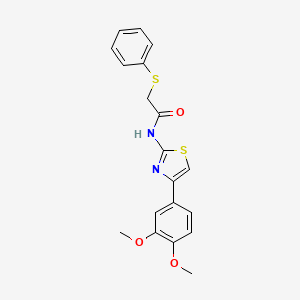
![8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2665896.png)